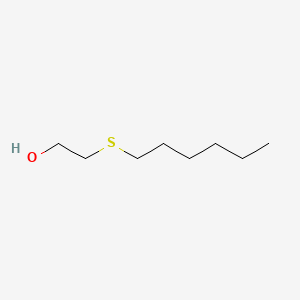

2-(Hexylthio)ethanol

Description

2-(Hexylthio)ethanol (C₈H₁₈OS, molecular weight: 162.29 g/mol) is an organosulfur compound characterized by a hexylthio (-SC₆H₁₃) group attached to the second carbon of ethanol. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymers and bioactive molecules. For instance, it is used as a terminating group in polymers such as 1-[(2-hydroxyethyl)thio]-2-propanol copolymer ().

Properties

CAS No. |

24475-56-7 |

|---|---|

Molecular Formula |

C8H18OS |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

2-hexylsulfanylethanol |

InChI |

InChI=1S/C8H18OS/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3 |

InChI Key |

ZMGLDPZVDZFNLE-UHFFFAOYSA-N |

SMILES |

CCCCCCSCCO |

Canonical SMILES |

CCCCCCSCCO |

Other CAS No. |

24475-56-7 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether Derivatives of Ethanol

Thioether analogs of ethanol share the -S-R (R = alkyl/aryl) functional group but differ in chain length or substituents, influencing their properties.

Table 1: Comparison of Thioether-Based Ethanol Derivatives

Key Observations :

- Lipophilicity: The hexylthio group in this compound enhances lipophilicity compared to methyl or ethyl derivatives, making it more suitable for hydrophobic applications.

Ethanol Derivatives with Other Functional Groups

Replacing the thioether group with amino, alkoxy, or ether groups alters solubility, reactivity, and toxicity.

Table 2: Comparison with Non-Thioether Ethanol Derivatives

Key Observations :

- Solubility: Thioethers (e.g., this compound) are less polar than ethers (e.g., 2-(2-methoxyethoxy)ethanol), resulting in lower water solubility.

Physicochemical and Functional Differences

- Boiling Points: 2-(Hexylamino)ethanol exhibits a boiling point of 394–395 K under reduced pressure (0.019 bar), while this compound likely has a higher boiling point due to stronger intermolecular forces from the sulfur atom.

- Synthetic Utility: The hexylthio group in this compound facilitates nucleophilic substitution reactions, making it valuable in synthesizing heterocyclic compounds (e.g., benzimidazole derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.